molecular formula C18H11N3O3 B11651490 (Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one

(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one

Cat. No.: B11651490
M. Wt: 317.3 g/mol
InChI Key: GCSHNQBMOPLRDP-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” is a chemical compound with a complex structure. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindoline ring. The compound’s systematic name describes its stereochemistry (Z configuration) and substituents (nitro and quinoline groups). Isoindolinones have attracted attention due to their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

  • Heterocyclization Approach:

    • Starting from quinoline-2-carbaldehyde, a Knoevenagel condensation with 4-nitroisophthalic acid yields the intermediate (Z)-4-nitro-3-(quinolin-2-ylmethylene)benzoic acid.
    • Cyclization of the acid using a dehydrating agent (such as phosphorus pentoxide) produces the target compound.
  • Multicomponent Reaction:

    • A one-pot multicomponent reaction involving quinoline-2-carbaldehyde, 4-nitrobenzaldehyde, and isocyanide reagents can directly yield the isoindolinone.

Industrial Production

While academic research often focuses on small-scale synthesis, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity

“(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one” participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

    Substitution: Substituents on the quinoline ring can be modified via substitution reactions.

Common Reagents and Major Products

    Reductive Conditions: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., palladium on carbon) can reduce the nitro group to the amino group.

    Substitution Reactions: Alkyl halides or acyl chlorides can introduce substituents on the quinoline ring.

    Major Products: Reduction leads to the amino derivative, while substitution yields various derivatives with modified quinoline substituents.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of other complex molecules.
  • Investigated for its photophysical properties (fluorescence, absorption).

Biology and Medicine:

  • Potential as an anticancer agent due to its structural resemblance to DNA intercalators.
  • Studied for its interaction with enzymes and receptors.

Industry:

  • Limited industrial applications due to its complex synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, including DNA, proteins, and enzymes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

(3Z)-4-nitro-3-(quinolin-2-ylmethylidene)isoindol-1-one

InChI

InChI=1S/C18H11N3O3/c22-18-13-5-3-7-16(21(23)24)17(13)15(20-18)10-12-9-8-11-4-1-2-6-14(11)19-12/h1-10H,(H,20,22)/b15-10-

InChI Key

GCSHNQBMOPLRDP-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3

Origin of Product

United States

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